molecular formula C17H16O3 B12056314 (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate CAS No. 904316-37-6

(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate

Cat. No.: B12056314
CAS No.: 904316-37-6
M. Wt: 268.31 g/mol
InChI Key: DTWAJUHXCCVMBI-HOTGVXAUSA-N
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Description

(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a hydroxy group and a benzoate ester linked to a tetrahydronaphthalene core. This compound is known for its optical purity and is often used in stereoselective synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydronaphthalene.

    Hydroxylation: The hydroxylation of 1,2,3,4-tetrahydronaphthalene is achieved using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate to introduce the hydroxy group at the desired position.

    Esterification: The hydroxy group is then esterified with benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high optical purity and consistency.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate (PCC).

    Reduction: The benzoate ester can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form ethers.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-keto-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-2-yl benzoate alcohol.

    Substitution: Formation of 1-alkoxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.

Scientific Research Applications

(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is utilized in various scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a chiral auxiliary in stereoselective reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

  • (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
  • (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate
  • (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl propionate

Comparison:

  • Structural Differences: The primary difference lies in the ester group attached to the hydroxy-tetrahydronaphthalene core. While the benzoate ester provides specific steric and electronic properties, other esters like acetate or propionate may alter the compound’s reactivity and binding affinity.
  • Reactivity: The benzoate ester is generally more stable and less reactive compared to acetate or propionate esters, making it suitable for specific applications where stability is crucial.
  • Applications: The unique properties of the benzoate ester make (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate particularly valuable in stereoselective synthesis and as a chiral auxiliary.

Properties

CAS No.

904316-37-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[(1S,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate

InChI

InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m0/s1

InChI Key

DTWAJUHXCCVMBI-HOTGVXAUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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